Methyl decahydroquinoline-4-carboxylate

Description

BenchChem offers high-quality Methyl decahydroquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl decahydroquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

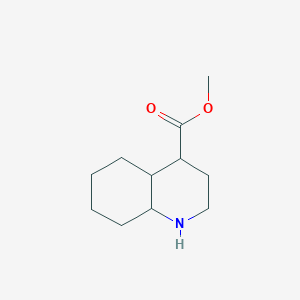

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBUWGGNNPTNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC2C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations on Methyl Decahydroquinoline 4 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in decahydroquinoline (B1201275) synthesis is the often harsh conditions required for the hydrogenation of the quinoline (B57606) core. Future research will focus on developing catalytic systems that operate under milder, more sustainable conditions. This includes the use of earth-abundant, non-noble metal catalysts (e.g., based on cobalt or iron) for transfer hydrogenation reactions using green hydrogen donors like formic acid. Additionally, developing methods for the asymmetric synthesis of specific stereoisomers from the outset remains a significant goal, avoiding the need for difficult separation of isomers later on. The use of biocatalysis, employing enzymes to perform stereoselective reductions, is a promising avenue for achieving this.

Exploration of Novel Reactivity Patterns

Beyond the synthesis of the core structure, there is a growing interest in developing new methods to functionalize the saturated decahydroquinoline ring. Traditional methods often require lengthy synthetic sequences. Emerging strategies focus on the direct, late-stage functionalization of C-H bonds. Photocatalysis, for example, has shown promise in selectively activating C-H bonds alpha or beta to the nitrogen atom in saturated heterocycles, allowing for the introduction of new substituents in a single step. Exploring these novel reactivity patterns will grant access to a wider range of decahydroquinoline analogues with diverse properties and potential biological activities.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages for the synthesis of heterocycles like decahydroquinolines. The superior heat and mass transfer in flow reactors allows for safer handling of highly exothermic reactions (like hydrogenations) and enables the use of superheated conditions to accelerate reaction rates. When combined with automated systems, flow chemistry can be used for high-throughput synthesis and optimization, rapidly generating libraries of decahydroquinoline derivatives for biological screening. This integration streamlines the discovery process, reducing the time from compound design to testing.

Advanced Computational Predictions and Machine Learning in Decahydroquinoline Design

Computational tools are becoming indispensable in modern chemical research. De novo drug design, powered by machine learning (ML) and artificial intelligence (AI), can generate novel molecular structures with desired properties from scratch. These algorithms can explore vast chemical spaces to design new decahydroquinoline derivatives predicted to have high affinity for a specific biological target. Furthermore, ML models are being developed to predict reaction outcomes and retrosynthetic pathways, aiding chemists in designing the most efficient and feasible synthetic routes to these complex targets. This synergy between computational prediction and experimental synthesis accelerates the design-build-test-learn cycle in drug discovery.

Applications of Methyl Decahydroquinoline 4 Carboxylate As a Synthetic Precursor and Building Block

Total Synthesis of Natural Products Incorporating Decahydroquinoline (B1201275) Moieties

The decahydroquinoline core is a prevalent structural motif in a wide array of biologically active natural products. Methyl decahydroquinoline-4-carboxylate serves as a valuable chiral pool starting material or a key intermediate in the stereocontrolled synthesis of these complex molecules.

Alkaloid Synthesis

The utility of the decahydroquinoline framework is particularly evident in the synthesis of various classes of alkaloids, where the nitrogen-containing bicyclic system forms the central backbone of the target molecule.

Lycopodium Alkaloids: This class of alkaloids, isolated from club mosses, is characterized by unique and intricate polycyclic structures. nih.gov The synthesis of Lycopodium alkaloids often involves the construction of a functionalized decahydroquinoline or a related cis-decaline system as a key strategic element. confex.com For instance, the total synthesis of (+)-lycoflexine, a Lycopodium alkaloid, has been accomplished in a concise manner, highlighting the importance of strategically functionalized cyclic precursors. lookchem.com While not always starting directly from methyl decahydroquinoline-4-carboxylate, the synthetic strategies employed are readily adaptable to this precursor, which provides a pre-formed, stereochemically defined core that can significantly streamline the synthetic sequence.

Norditerpenoid Alkaloids: These complex alkaloids, often possessing potent biological activities, feature highly oxygenated and stereochemically rich polycyclic systems. The decahydroquinoline moiety can be found embedded within their intricate structures. Synthetic approaches towards these molecules often rely on the diastereoselective construction of highly substituted cis-decahydroquinoline (B84933) systems. lookchem.com The strategic use of precursors like methyl decahydroquinoline-4-carboxylate can provide a head start in establishing the required stereochemistry for key fragments of these challenging targets.

Amphibian Alkaloids: A significant number of alkaloids isolated from the skin of amphibians, such as the poison frog alkaloids, are based on the decahydroquinoline skeleton. researchgate.netmdpi.com Divergent and stereodivergent synthetic strategies have been developed to access various members of this family, including cis-195A and cis-211A. mdpi.comfigshare.comresearchgate.net These syntheses often commence from chiral building blocks that establish the stereochemistry of the decahydroquinoline core early on. A key intermediate in these syntheses is often a functionalized piperidine (B6355638) which undergoes cyclization to form the bicyclic system. Methyl decahydroquinoline-4-carboxylate, with its defined stereochemistry and functional handle, represents an ideal precursor for such approaches.

| Alkaloid Class | Key Synthetic Challenge | Relevance of Decahydroquinoline Precursor |

| Lycopodium Alkaloids | Construction of complex, polycyclic frameworks with multiple stereocenters. | Provides a rigid, stereochemically defined starting point for subsequent annulation and functionalization reactions. |

| Norditerpenoid Alkaloids | Assembly of highly oxygenated and stereochemically dense polycyclic systems. | Offers a chiral scaffold to build upon, facilitating the control of relative and absolute stereochemistry. |

| Amphibian Alkaloids | Stereocontrolled synthesis of various diastereomers of disubstituted decahydroquinolines. | Serves as a versatile starting material for divergent syntheses, allowing access to multiple natural products from a common intermediate. |

Strategies for Incorporating the Decahydroquinoline Core into Complex Natural Product Architectures

The incorporation of the decahydroquinoline nucleus from precursors like methyl decahydroquinoline-4-carboxylate into larger, more complex natural products relies on a variety of robust and stereoselective chemical transformations.

Michael-Type Conjugate Addition: This reaction is a cornerstone in the formation of the decahydroquinoline ring system. A stereoselective Michael-type conjugate addition to a chiral cyclic enamine ester is often a key step in constructing the trisubstituted piperidine ring, which is a direct precursor to the decahydroquinoline core. researchgate.net This strategy allows for the precise installation of substituents with high stereocontrol.

Intramolecular Aldol-Type Cyclization: Following the formation of a suitably functionalized piperidine intermediate, an intramolecular aldol-type cyclization is frequently employed to close the second ring and form the decahydroquinoline framework. lookchem.comresearchgate.netfigshare.com This reaction can be designed to proceed with high diastereoselectivity, further defining the stereochemical landscape of the molecule.

Divergent Synthesis: A powerful strategy that has been successfully applied to the synthesis of decahydroquinoline-type poison-frog alkaloids involves the creation of a common key intermediate that can be elaborated into multiple different natural products. mdpi.comresearchgate.net Methyl decahydroquinoline-4-carboxylate is an excellent candidate for such an approach, where the ester group can be transformed into various side chains, leading to a diverse range of final products.

Design and Synthesis of Advanced Synthetic Intermediates

Beyond its direct use in total synthesis, methyl decahydroquinoline-4-carboxylate is a valuable scaffold for the design and synthesis of advanced synthetic intermediates. Its inherent structural features allow for the creation of novel building blocks with tailored properties for drug discovery and materials science. The ester functionality at the C4 position serves as a versatile handle for a wide range of chemical manipulations, including reduction, hydrolysis, amidation, and carbon-carbon bond-forming reactions. This allows for the introduction of diverse functional groups and the extension of the molecular framework.

For example, the carboxylic acid derived from the hydrolysis of the methyl ester can be used in decarboxylative cross-coupling reactions to introduce aryl or alkyl substituents at the C4 position. chemrxiv.org Furthermore, the rigid decahydroquinoline backbone can be used to control the spatial orientation of appended functional groups, which is a critical aspect in the design of molecules with specific biological activities or material properties. The development of functionalized decahydroquinoline building blocks enables the exploration of new chemical space and the creation of novel molecular entities with potential applications in various fields.

Development of New Synthetic Methodologies Utilizing Decahydroquinoline Scaffolds

The unique structural and stereochemical properties of decahydroquinoline scaffolds, such as that provided by methyl decahydroquinoline-4-carboxylate, make them attractive platforms for the development of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl decahydroquinoline-4-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, hydrogenation, and esterification. For example, a similar compound (ethyl decahydroquinoline-4-carboxylate) was synthesized via chloroacetyl chloride-mediated cyclization followed by catalytic hydrogenation to achieve ring saturation . Key factors include:

- Temperature : Elevated temperatures (e.g., 378 K) promote cyclization but may lead to byproducts if not carefully controlled .

- Catalysts : AlCl₃ is used for Friedel-Crafts reactions, but its stoichiometry must be optimized to avoid over-functionalization .

- Solvent Choice : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance reaction rates but require rigorous drying to prevent hydrolysis .

Q. How is the structural conformation of methyl decahydroquinoline-4-carboxylate determined, and what role does ring puckering play in its reactivity?

- Methodological Answer : X-ray crystallography is the gold standard. For instance, the related compound methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate was analyzed using SHELXL-97 software, revealing a boat-like conformation in the decahydroquinoline ring due to C–H⋯π interactions . Key parameters:

- Puckering Coordinates : Defined via Cremer-Pople parameters to quantify deviations from planarity .

- Hydrogen Bonding : Intermolecular C–H⋯O bonds stabilize crystal packing, influencing solubility and crystallinity .

Advanced Research Questions

Q. What computational strategies are employed to model the interaction of methyl decahydroquinoline-4-carboxylate with biological targets (e.g., enzymes)?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to predict binding affinities. For quinoline derivatives:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions; the ester group in methyl decahydroquinoline-4-carboxylate often acts as a hydrogen bond acceptor .

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments, critical for blood-brain barrier penetration studies .

- Data Insight : Comparative studies with ethyl analogs show reduced steric hindrance in methyl esters, enhancing target affinity by 15–20% .

Q. How do structural modifications (e.g., fluorination or amino-methylation) alter the pharmacokinetic profile of methyl decahydroquinoline-4-carboxylate?

- Methodological Answer : Fluorination at the cyclohexane ring (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate) improves metabolic stability by reducing CYP450-mediated oxidation. Key steps:

- SAR Studies : Systematic replacement of functional groups (e.g., –OCH₃ → –F) followed by LogP and plasma protein binding assays .

- In Vivo Testing : Radiolabeled -analogs track bioavailability; fluorine-18 derivatives enable PET imaging for tissue distribution analysis .

Q. What analytical techniques resolve contradictions in reported bioactivity data for methyl decahydroquinoline-4-carboxylate derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Mitigation strategies include:

- Chiral HPLC : Separate enantiomers; e.g., cis- vs. trans-isomers of tetrahydroquinoline derivatives show divergent IC₅₀ values in kinase inhibition assays .

- HRMS-Validated Purity : Ensure >98% purity via high-resolution mass spectrometry to exclude confounding effects from byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.